molecular formula C25H35N3O5S B12376873 HIV-1 protease-IN-12

HIV-1 protease-IN-12

Cat. No.: B12376873
M. Wt: 489.6 g/mol
InChI Key: IBZXXQSXINCLJJ-NKKJXINNSA-N
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Description

HIV-1 protease-IN-12 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the maturation and replication of the virus. By inhibiting this enzyme, this compound prevents the virus from processing its polyprotein precursors into functional proteins, thereby halting the production of infectious viral particles. This compound is part of a broader class of antiretroviral drugs designed to combat HIV/AIDS.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-12 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts and solvents such as acetonitrile, tetrahydrofuran, and dichloromethane. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes while ensuring consistency, purity, and safety. This typically includes the use of large-scale reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: HIV-1 protease-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their inhibitory activity against the HIV-1 protease enzyme.

Scientific Research Applications

HIV-1 protease-IN-12 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

HIV-1 protease-IN-12 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of the viral polyprotein precursors. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the aspartic acid residues in the active site of the protease, and the pathway involves the formation of a stable enzyme-inhibitor complex .

Comparison with Similar Compounds

  • Darunavir
  • Atazanavir
  • Lopinavir
  • Ritonavir

Comparison: HIV-1 protease-IN-12 is unique in its ability to inhibit drug-resistant variants of HIV-1 protease, which makes it a valuable addition to the existing arsenal of antiretroviral drugs. Compared to other inhibitors like darunavir and atazanavir, this compound exhibits a higher binding affinity and greater efficacy against resistant strains .

Properties

Molecular Formula

C25H35N3O5S

Molecular Weight

489.6 g/mol

IUPAC Name

(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23-,24+/m0/s1

InChI Key

IBZXXQSXINCLJJ-NKKJXINNSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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